2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-benzylsulfanyl-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS2/c20-14-6-8-15(9-7-14)22-18(23)17-16(10-11-24-17)21-19(22)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFKNIGBZLJYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic organic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C19H15ClN2OS2
- Molecular Weight : 386.91 g/mol
- IUPAC Name : 2-benzylsulfanyl-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
The compound features a thienopyrimidine core, which is known for its diverse biological properties, including anti-inflammatory and anticancer activities.
Anticancer Properties
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Research shows that derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest.
- Mechanism of Action : The compound may interact with specific kinases or receptors involved in cancer progression. For example, some thienopyrimidine derivatives have been reported to target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
Antimicrobial Activity
Thienopyrimidine compounds have also been evaluated for their antimicrobial properties. In vitro studies suggest that this compound possesses activity against a range of bacterial strains:
- Gram-positive and Gram-negative Bacteria : The compound showed notable effectiveness against both types of bacteria, indicating its potential use as an antimicrobial agent.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Thienopyrimidine derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2:
- Cytokine Inhibition : Studies have demonstrated that these compounds can reduce the levels of TNF-alpha and IL-6 in inflammatory models.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on breast cancer cells; observed significant inhibition of cell proliferation at concentrations above 10 µM. |
| Study 2 | Evaluated antimicrobial activity against Staphylococcus aureus; showed a minimum inhibitory concentration (MIC) of 15 µg/mL. |
| Study 3 | Assessed anti-inflammatory effects in a mouse model; reduced paw edema significantly compared to control groups. |
Scientific Research Applications
Anticancer Properties
Recent research has highlighted the anticancer potential of thienopyrimidine derivatives, including 2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one. Key findings include:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, a study on breast cancer cells revealed significant inhibition at concentrations above 10 µM.
- Mechanism of Action : The compound may interact with critical signaling pathways such as PI3K/Akt/mTOR, which are pivotal in cancer progression. This interaction can lead to apoptosis and cell cycle arrest in malignant cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Efficacy : In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria. A notable study found a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus.
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory activity:
- Cytokine Inhibition : Research indicates that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in inflammatory models. In a mouse model study, significant reduction in paw edema was observed compared to control groups.
Case Studies Summary
| Study | Findings |
|---|---|
| Study 1 | Investigated anticancer effects on breast cancer cells; significant inhibition of cell proliferation at concentrations above 10 µM. |
| Study 2 | Evaluated antimicrobial activity against Staphylococcus aureus; showed an MIC of 15 µg/mL. |
| Study 3 | Assessed anti-inflammatory effects in a mouse model; reduced paw edema significantly compared to control groups. |
Q & A
What are the critical steps and optimization parameters for synthesizing 2-(benzylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?
Level: Basic
Answer:
The synthesis involves multi-step routes starting with precursors like substituted thiophenes or pyrimidines. Key steps include:
- Thioether formation : Reaction of a thiol (e.g., benzylthiol) with a halogenated intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Acid- or base-mediated cyclization to form the thieno[3,2-d]pyrimidinone core. Solvent choice (e.g., ethanol or THF) and temperature (60–100°C) significantly impact yield .
- Purification : Chromatography (silica gel or HPLC) is critical due to by-products from incomplete cyclization or isomerization .
Optimization Focus : Monitor reaction progress via TLC or LC-MS, and adjust stoichiometry (e.g., 1.2–1.5 equivalents of benzylthiol) to minimize unreacted intermediates .
How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Level: Basic
Answer:
A combination of analytical techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl integration at δ 7.3–7.5 ppm) and thioether linkage (δ 3.8–4.2 ppm for benzyl-CH₂) .
- Mass Spectrometry (HRMS) : Validate molecular formula (C₁₉H₁₆ClN₂OS₂) and rule out isotopic impurities .
- X-ray Crystallography : Resolve ambiguous regiochemistry (e.g., thieno vs. pyrido ring fusion) by analyzing bond angles and torsion parameters .
Note : Purity ≥95% (HPLC) is essential for biological studies; use C18 columns with acetonitrile/water gradients .
What advanced methodologies are used to investigate its mechanism of action in enzyme inhibition?
Level: Advanced
Answer:
- Kinetic Assays : Determine IC₅₀ values via fluorogenic substrates (e.g., for kinases or proteases) under varying ATP concentrations to assess competitive/non-competitive inhibition .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., binding to ATP pockets via the 4-chlorophenyl group) .
- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring protein stability after compound treatment .
Case Study : Analogous thienopyrimidines show anti-inflammatory activity via COX-2 inhibition; test this compound in LPS-induced macrophage models .
How can structure-activity relationship (SAR) studies be designed to improve its antimicrobial potency?
Level: Advanced
Answer:
- Core Modifications : Synthesize derivatives with:
- Varied substituents at the 2-position (e.g., alkylthio vs. arylthio) to enhance lipophilicity .
- Replacement of 4-chlorophenyl with electron-withdrawing groups (e.g., 4-CF₃) to improve target binding .
- Biological Testing :
- MIC Assays : Against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Biofilm Inhibition : Use crystal violet assays to assess disruption of microbial adhesion .
Key Finding : Analogous compounds with bulkier 3-position substituents show enhanced activity against methicillin-resistant strains .
How should contradictory data on its cytotoxicity across different cell lines be resolved?
Level: Advanced
Answer:
- Hypothesis Testing :
- Metabolic Stability : Assess compound degradation in cell media (LC-MS) to rule out false negatives .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets .
- Experimental Redesign :
- Dose-Response Curves : Use 10-point dilutions (1 nM–100 µM) to capture full efficacy-toxicity profiles.
- Cell Line Validation : Compare primary vs. immortalized cells (e.g., HepG2 vs. primary hepatocytes) to exclude proliferation-dependent effects .
Example : A 2024 study resolved discrepancies in thienopyrimidine toxicity by identifying CYP450-mediated metabolic activation in hepatic cells .
What computational strategies predict its environmental fate and ecotoxicological risks?
Level: Advanced
Answer:
- QSPR Modeling : Estimate physicochemical properties (e.g., logP, water solubility) using tools like EPI Suite to predict bioaccumulation .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter to assess persistence .
- Ecotoxicity Databases : Cross-reference with analogs (e.g., benzothieno-pyrimidines) in the ECOTOX Knowledgebase for algae/ Daphnia toxicity thresholds .
Regulatory Insight : Compounds with logP >3.5 may require Tier II testing under REACH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
